molecular formula C8H18N2 B3030594 Diazene, bis(1,1-dimethylethyl)- CAS No. 927-83-3

Diazene, bis(1,1-dimethylethyl)-

Cat. No. B3030594
CAS RN: 927-83-3
M. Wt: 142.24 g/mol
InChI Key: GKCPCPKXFGQXGS-UHFFFAOYSA-N
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Description

Diazene derivatives are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond. They are known for their diverse applications in organic synthesis and materials science. The papers provided discuss various diazene derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of diazene derivatives often involves diazotization reactions, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with other compounds. For instance, bis aromatic diazenes with azulene-1-yl groups were synthesized via diazotization of azulen-1-ylazo-phenylamines followed by coupling with azulene . Similarly, bistriazenes were synthesized by diazonium coupling with N,N'-dimethylethylenediamine . These methods demonstrate the versatility of diazotization and coupling reactions in creating a wide array of diazene derivatives.

Molecular Structure Analysis

The molecular structure of diazene derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of bistriazenes was confirmed by X-ray crystallography, and the restricted rotation around the N2-N3 bond was observed in the NMR spectra . The electronic spectra of bis aromatic diazenes were analyzed and compared with previously published compounds, providing insights into their electronic structure .

Chemical Reactions Analysis

Diazene derivatives can participate in various chemical reactions due to their reactive nitrogen-nitrogen double bond. The papers discuss the reactivity of these compounds in different contexts. For instance, organosilicon compounds with diazene units were used as reducing agents for generating low-valent transition metals . The reactivity of these compounds is influenced by their electronic structure and the presence of substituents, which can stabilize or destabilize the diazene moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazene derivatives are influenced by their molecular structure and substituents. The electronic spectra and basicity of bis aromatic diazenes were studied, and their pKa values were determined . The thermal stability of diazepinodicarbonitriles was found to depend on the nature of the substituents, highlighting the importance of structure-property relationships . The physical properties of a tetrazene derivative, a hexamer of diazomethane, were determined using various techniques, indicating its potential as a high energy density material .

Scientific Research Applications

  • Synthesis and Reactivity : Diazene, bis(1,1-dimethylethyl)-, is used in the synthesis of thiophenium-ylides. These ylides are formed through a reaction with cyclopenta[b]thiophenes and undergo rearrangements to form heterocycles with different topologies (Machara & Svoboda, 2012).

  • Flame Retardants in Polymers : A study explored the utilization of bis-(1,3,5)triazinyl diazenes as flame retardants in polypropylene films. These diazenes and their metal complexes significantly improved the thermal stability of polypropylene, demonstrating their potential as effective flame retardants (Tirri et al., 2014).

  • Reductants for Transition Metals : Diazene derivatives, like 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene, have been identified as strong reductants for generating low-valent transition metals. They are particularly effective in reactions involving group 4-6 metal chloride complexes (Saito et al., 2014).

  • Molecular and Electronic Structures : Research into the molecular and electronic structures of diazene compounds, such as [μ-Bis(5,7-dimethyl-1,8-naphthyridin-2-yl)diazene]bis[difluoridoboron(III)], has provided insights into their bonding and interactions. This understanding is crucial for applications in materials science and coordination chemistry (Li et al., 2009).

  • Protein Cross-Linking : Diazene derivatives, such as diazenedicarboxylic acid derivatives, have been studied for their ability to cross-link proteins. This research is significant for understanding the biological interactions and potential applications in biochemistry (Mas et al., 1979).

  • Stabilization of Radicals : The synthesis and decomposition rates of diazene compounds, such as bis(1,1-dimethyl-2-oxopropyl) diazene, have been investigated. This research contributes to understanding radical chemistry and could influence the design of new organic reactions (Luedtke et al., 1987).

  • Photolysis and Photochemistry : The photolysis of diazene compounds, such as (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyl diazene, provides insights into their photochemical behavior. This is essential for applications in photochemistry and materials science (Hoijemberg et al., 2009).

  • Coordination Chemistry : Studies on bis ligands containing diazene groups and their coordination polymers have been conducted. This research is crucial for the development of novel materials with specific properties (Shukla et al., 2010).

Safety and Hazards

“Diazene, bis(1,1-dimethylethyl)-” is a highly flammable liquid and vapour. It is harmful if swallowed and can cause skin and serious eye irritation. Inhalation of this substance may be harmful and may cause respiratory irritation. It is advised to keep away from heat/sparks/open flames/hot surfaces and avoid smoking .

Mechanism of Action

Target of Action

Azo-tert-butane primarily targets the initiation phase of radical chain reactions . It serves as a photo initiator, producing radicals when excited by photons . The radicals generated by Azo-tert-butane are crucial for initiating various chemical reactions .

Mode of Action

The compound interacts with its targets by undergoing thermal initiation . When heated, it cleaves to generate a pair of radicals . These radicals then participate in various chemical reactions, serving as the starting point for radical chain reactions .

Biochemical Pathways

Azo-tert-butane affects the biochemical pathways involved in radical chain reactions . By generating radicals, it influences the course of these reactions, leading to various downstream effects. For instance, it can facilitate the formation of polymers in polymerization reactions .

Pharmacokinetics

It’s known that the compound has a half-life of one hour at 85°c, allowing it to continuously supply sufficient initiating radicals at moderate temperatures for reactions requiring several hours to reach completion .

Result of Action

The primary result of Azo-tert-butane’s action is the initiation of radical chain reactions . By generating radicals, it enables various chemical reactions to proceed. This can lead to the formation of new compounds, such as polymers in the case of polymerization reactions .

Action Environment

The action of Azo-tert-butane is influenced by environmental factors such as temperature . For instance, the compound undergoes thermal initiation when heated, leading to the generation of radicals . Therefore, the temperature of the reaction environment can significantly impact the compound’s action, efficacy, and stability.

properties

IUPAC Name

ditert-butyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCPCPKXFGQXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346589
Record name Di‐tert‐butyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927-83-3, 15464-01-4
Record name Diazene, bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Di-tert-butyldiazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di‐tert‐butyldiazene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azo-tert-butane
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Record name 1,2-DI-TERT-BUTYLDIAZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of azo-tert-butane?

A1: The molecular formula of azo-tert-butane is C8H18N2, and its molecular weight is 142.24 g/mol.

Q2: Is there any spectroscopic data available for azo-tert-butane?

A2: Yes, several studies utilize spectroscopic techniques to characterize azo-tert-butane and its reactions. For instance, X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared (FTIR) spectroscopy were used to study its adsorption on silicon surfaces []. Additionally, researchers employed Helium droplet infrared spectroscopy to analyze the CH stretching region of butyl radicals generated from the pyrolysis of azo-tert-butane [].

Q3: Is azo-tert-butane stable under ambient conditions?

A3: Azo-tert-butane is known to decompose upon heating and exposure to light. Its decomposition generally leads to the formation of nitrogen gas and tert-butyl radicals.

Q4: What about its compatibility with different solvents or materials?

A4: The compatibility of azo-tert-butane with specific solvents or materials depends on the intended application and reaction conditions. It's crucial to consult the relevant literature and perform compatibility tests when necessary. One study found that azo-tert-butane effectively initiates the radical polymerization of isobutylene in weakly coordinating solvents containing LiCB11(CH3)12 [].

Q5: What are the primary applications of azo-tert-butane in scientific research?

A5: Azo-tert-butane is predominantly utilized as a free radical initiator in polymerization reactions [, , , ] and for studying the dynamics of radical reactions [, , , ].

Q6: Can you elaborate on its role as a free radical initiator?

A6: Upon thermal decomposition, azo-tert-butane generates tert-butyl radicals, which can initiate chain reactions in polymerization processes. This property is particularly useful in synthesizing polymers like polyvinylidene fluoride [] and polyisobutylene [, , ].

Q7: How does azo-tert-butane behave in the gas phase?

A7: In gas-phase studies, researchers have investigated the photodissociation dynamics of azo-tert-butane [, , ]. For example, one study explored the photodissociation of the tert-butyl radical produced from azo-tert-butane using photofragment translational spectroscopy at 248 nm [].

Q8: Has azo-tert-butane been studied using computational chemistry methods?

A8: Yes, computational methods like ab initio calculations and RRKM theory have been employed to understand the unimolecular dissociations of azo-tert-butane [, , , ]. For instance, researchers used these methods to examine the competition between different dissociation channels of ionized azo-tert-butane [].

Q9: How does storage affect the efficacy of azo-tert-butane as a cross-linking agent?

A9: Studies indicate that the effectiveness of azo-tert-butane as a cross-linking agent, specifically in immobilizing polysiloxane stationary phases in capillary columns, diminishes over time []. This degradation is accelerated by light exposure, suggesting the involvement of free radical processes.

Q10: Can the degradation of azo-tert-butane be mitigated?

A10: Research suggests that regeneration of aged azo-tert-butane is often achievable through platinum-catalyzed reduction using trichlorosilane []. Additionally, incorporating small amounts of toluene or other radical transfer agents can help moderate the cross-linking process, enhancing reproducibility and performance [].

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